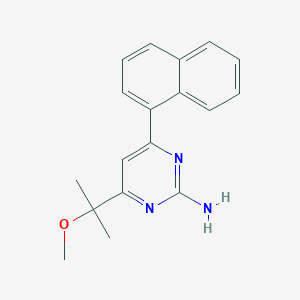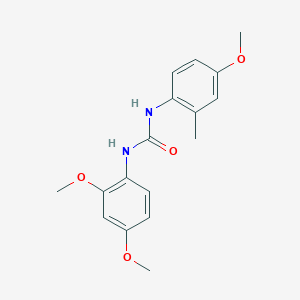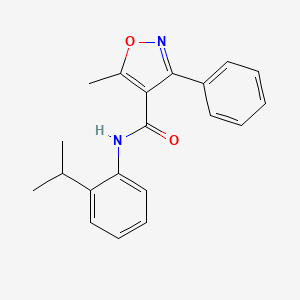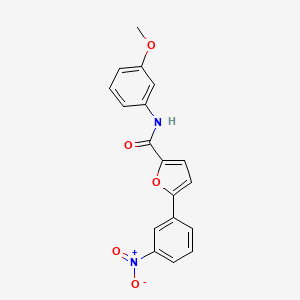![molecular formula C9H16N4S B5781945 N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea, also known as IPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPTU has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea involves its interaction with ROS in cells. N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to bind to ROS and inhibit their activity, which can have a range of downstream effects on cellular signaling pathways. This mechanism of action has made N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea a valuable tool for studying the role of ROS in cellular processes.
Biochemical and Physiological Effects:
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of ROS in cells, which can have downstream effects on cellular signaling pathways. Additionally, N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea for lab experiments is its ability to inhibit the activity of ROS in cells. This makes it a valuable tool for studying the role of ROS in cellular processes. However, there are also limitations to the use of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea in lab experiments. For example, it can be difficult to control the concentration of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea in cells, which can lead to inconsistent results.
Direcciones Futuras
There are a number of potential future directions for research involving N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea. One area of interest is the development of new compounds based on N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea that may have even more potent effects on ROS activity. Additionally, researchers are interested in exploring the potential therapeutic applications of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea for the treatment of inflammatory diseases and other conditions. Finally, there is ongoing research into the mechanisms of action of N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea and how it interacts with ROS in cells, which may lead to new insights into cellular signaling pathways.
Métodos De Síntesis
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea can be synthesized using a variety of methods, but one of the most common involves the reaction of isopropyl isothiocyanate with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as triethylamine. This reaction produces N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea as a white solid, which can be purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to have a range of potential applications in scientific research. One of the most promising is its use as a tool for studying the role of reactive oxygen species (ROS) in cellular signaling pathways. N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to inhibit the activity of ROS in cells, allowing researchers to study the effects of ROS on cellular processes.
Propiedades
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-7(2)12-9(14)10-4-8-5-11-13(3)6-8/h5-7H,4H2,1-3H3,(H2,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARXTFSKXJLUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NCC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-propan-2-ylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)

![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)
![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)
![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)
![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)



![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)



